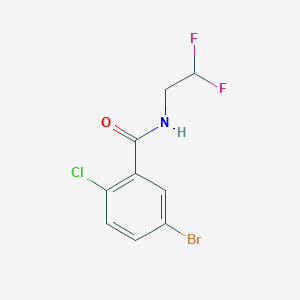

5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide

Description

Properties

IUPAC Name |

5-bromo-2-chloro-N-(2,2-difluoroethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClF2NO/c10-5-1-2-7(11)6(3-5)9(15)14-4-8(12)13/h1-3,8H,4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASOEQWGBMXBFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)NCC(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide chemical structure analysis

Structural Characterization, Synthetic Logic, and Physicochemical Profiling

Executive Summary & Structural Logic

5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide (CAS: 1556985-63-7) represents a high-value pharmacophore scaffold used frequently in medicinal chemistry programs targeting kinases and GPCRs. Its structural significance lies in the strategic placement of halogens:

-

5-Bromo & 2-Chloro Motifs: These provide orthogonal handles for further functionalization. The 5-Br position is electronically activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 2-Cl substituent induces a twisted conformation in the benzamide bond (atropisomerism potential) due to steric clash with the amide proton/carbonyl, improving selectivity for protein binding pockets.

-

N-(2,2-difluoroethyl) Moiety: A classic bioisostere for ethyl or methyl groups. The terminal difluoromethyl group (

) lowers the

Synthetic Architecture

To ensure high purity and regioselectivity, the synthesis typically proceeds via an acid chloride activation pathway rather than direct peptide coupling reagents (HATU/EDC), due to the steric hindrance of the ortho-chloro group.

Protocol: Acid Chloride Mediated Amidation

Rationale: The 2-chloro substituent sterically hinders the carboxylic acid. Converting to the acid chloride creates a highly reactive electrophile that overcomes this barrier.

Step-by-Step Methodology:

-

Activation: Charge a reactor with 5-bromo-2-chlorobenzoic acid (1.0 eq) and anhydrous Dichloromethane (DCM). Add catalytic DMF (0.05 eq).

-

Chlorination: Dropwise add Oxalyl Chloride (1.2 eq) at 0°C. Allow to warm to RT and stir for 2 hours until gas evolution (

, -

Concentration: Evaporate solvent/excess oxalyl chloride under reduced pressure to yield the crude acid chloride (yellow oil/solid).

-

Coupling: Redissolve residue in DCM. Add 2,2-difluoroethan-1-amine (1.1 eq) and Diisopropylethylamine (DIPEA, 2.5 eq) at 0°C.

-

Workup: Quench with 1N HCl (removes unreacted amine), wash with saturated

(removes unreacted acid), then Brine. Dry over

Visualization: Synthetic Pathway & Logic

Figure 1: Acid chloride activation overcomes steric hindrance from the ortho-chloro group.

Analytical Characterization (The Core)

Validating the structure requires a multi-modal approach. The presence of multiple NMR-active nuclei (

A. Nuclear Magnetic Resonance (NMR) Profiling

The

| Nucleus | Chemical Shift ( | Multiplicity | Coupling Constants ( | Assignment |

| ~6.0 - 6.2 ppm | ||||

| ~3.6 - 3.8 ppm | ||||

| ~8.4 ppm | N/A | |||

| ~-120 to -125 ppm |

Expert Insight: The "triplet of triplets" for the terminal proton is the diagnostic fingerprint. It arises because the proton is split by two geminal fluorines (large

B. Mass Spectrometry (Isotope Pattern Analysis)

For a molecule with Formula

Expected M+ Pattern (ESI+):

-

M (Base Peak): Contains

and -

M+2: Contains (

) AND ( -

M+4: Contains

. Intensity approx 30% of M.

Validation Rule: If your MS data does not show this specific ~3:4:1 cluster ratio, the halogenation pattern is incorrect (e.g., debromination occurred).

C. Infrared Spectroscopy (IR)

-

3280 cm⁻¹: N-H stretch (Amide).

-

1650 cm⁻¹: C=O stretch (Amide I band).

-

1000-1100 cm⁻¹: C-F stretch (Strong, broad).

Physicochemical Properties & Quality Control

Physicochemical Profile[1][2][3][4][5][6][7][8]

-

LogP (Predicted): ~2.5 - 2.9 (Moderate lipophilicity, ideal for cell permeability).

-

pKa: The amide nitrogen is non-basic. The difluoroethyl group reduces the acidity of the NH slightly compared to a standard ethyl amide, but increases metabolic stability.

-

Solubility: Low in water; soluble in DMSO, Methanol, DCM.

Impurity Profiling Logic

Common impurities arise from the starting material quality or side reactions.

-

Regioisomers: 4-Bromo-2-chlorobenzoic acid derivatives (from impure starting material). Detection:

NMR aromatic coupling constants (para vs meta). -

Hydrolysis Product: 5-Bromo-2-chlorobenzoic acid (from wet solvents). Detection: LC-MS (Mass 234/236).

-

Dimerization: Formation of anhydrides if quenching is insufficient.

Visualization: Analytical Decision Tree

Figure 2: Logical workflow for validating the identity of the halogenated benzamide.

References

-

PubChem. (2025).[1][2] 5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide (Compound Summary). National Library of Medicine. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

Sources

The Strategic Incorporation of Fluorine in Benzamide Derivatives: A Technical Guide for Medicinal Chemists

Abstract

The strategic introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of fluorinated benzamide derivatives, a privileged structural motif in drug discovery. We will delve into the nuanced effects of fluorine substitution on the physicochemical properties, pharmacokinetics, and pharmacodynamics of this important class of compounds. This document will serve as a technical resource for researchers, scientists, and drug development professionals by providing a comprehensive overview of synthetic methodologies, structure-activity relationships (SAR), and diverse therapeutic applications, supported by detailed experimental protocols and quantitative data.

The Fluorine Advantage in Benzamide Scaffolds

The benzamide moiety is a versatile scaffold found in a multitude of biologically active compounds.[1] Its ability to form key hydrogen bonds and engage in various non-covalent interactions makes it an attractive starting point for drug design. The introduction of fluorine, the most electronegative element, can profoundly and often beneficially alter the properties of the parent benzamide molecule.[2][3]

The unique properties of fluorine—its small van der Waals radius (1.47 Å), high electronegativity (Pauling scale 3.98), and the strength of the C-F bond—allow for subtle yet significant modulations of a molecule's biological profile.[2] Key advantages of incorporating fluorine into benzamide derivatives include:

-

Enhanced Metabolic Stability: The high strength of the C-F bond can block metabolically labile C-H positions, preventing enzymatic degradation by cytochrome P450 enzymes and increasing the drug's half-life.[4]

-

Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity (logP), acidity/basicity (pKa), and dipole moment. These changes can improve membrane permeability, reduce off-target toxicity, and enhance oral bioavailability.[2][5]

-

Increased Binding Affinity: The polarized C-F bond can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, leading to increased binding affinity and potency.[3]

-

Conformational Control: The introduction of fluorine can influence the conformational preferences of the benzamide scaffold, potentially locking it into a bioactive conformation for optimal target engagement.[6]

Synthetic Strategies for Fluorinated Benzamides

The synthesis of fluorinated benzamides can be broadly categorized into two approaches: utilizing fluorinated starting materials or introducing fluorine in the later stages of the synthesis. The choice of strategy depends on the desired fluorination pattern and the availability of precursors.

Amide Bond Formation with Fluorinated Precursors

A common and straightforward method involves the coupling of a fluorinated benzoic acid or its activated derivative with an amine, or a fluorinated amine with benzoic acid.

Experimental Protocol: Synthesis of N-(2,3-Difluorophenyl)-2-fluorobenzamide [1]

This protocol describes the condensation reaction between 2-fluorobenzoyl chloride and 2,3-difluoroaniline.

-

Materials: 2-fluorobenzoyl chloride, 2,3-difluoroaniline, a suitable non-nucleophilic base (e.g., triethylamine or pyridine), and an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure:

-

Dissolve 2,3-difluoroaniline (1.0 eq) and the non-nucleophilic base (1.1 eq) in the chosen solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2-fluorobenzoyl chloride (1.0 eq) in the same solvent to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N-(2,3-difluorophenyl)-2-fluorobenzamide.

-

A similar strategy can be employed for the synthesis of trifluoromethylated benzamides, for instance, by reacting an amine with 3-(trifluoromethyl)benzoyl chloride.[7]

Synthesis of Polyfluorinated Benzamides

Polyfluorinated benzamides can be synthesized through various methods, including the thermal decarboxylation of tetrafluorophthalamic acids.[7]

Experimental Protocol: Synthesis of Tetrafluorobenzamides via Thermal Decarboxylation [7]

-

Step 1: Synthesis of Tetrafluorophthalamic Acids: React tetrafluorophthalic anhydride with a primary amine in a suitable solvent.

-

Step 2: Thermal Decarboxylation: Heat the resulting tetrafluorophthalamic acid to induce decarboxylation, yielding the corresponding tetrafluorobenzamide.

-

Step 3: Nucleophilic Aromatic Substitution (for further derivatization): The highly activated tetrafluorobenzamide can undergo SNAr reactions with primary amines to introduce amino substituents at specific positions, for example, yielding 2,3,5-trifluorobenzamides with an amino group at the 4-position.[7]

Structure-Activity Relationships (SAR) of Fluorinated Benzamides

The position and number of fluorine substituents on the benzamide scaffold critically influence the biological activity. While extensive SAR studies directly on a wide range of fluorinated benzamides are still emerging, valuable insights can be drawn from related compound classes and specific examples.

Impact of Fluorine Position on Potency

The location of the fluorine atom on the phenyl ring can dramatically alter the compound's interaction with its biological target. For instance, in a series of fluorobenzoylthiosemicarbazides with antibacterial activity, trifluoromethyl derivatives showed optimal activity.[8] In another study on fluorinated benzimidazole derivatives, meta-fluoro substitution on the phenyl ring of the side chain resulted in the most potent antibacterial activity against B. subtilis.[9][10]

Trifluoromethyl Group Effects

The trifluoromethyl (CF3) group is a popular substituent in medicinal chemistry due to its strong electron-withdrawing nature and high lipophilicity. In the context of benzamides, the CF3 group can significantly enhance potency. For example, several 3-trifluoromethylated benzamide derivatives were identified as highly potent Bcr-Abl kinase inhibitors.[11]

Therapeutic Applications of Fluorinated Benzamide Derivatives

Fluorinated benzamides have demonstrated a wide spectrum of pharmacological activities, leading to their investigation in various therapeutic areas.

Oncology

Fluorinated benzamides have emerged as promising anticancer agents, particularly as kinase inhibitors and PARP inhibitors.

-

Kinase Inhibitors: Several 3-halogenated and 3-trifluoromethylated benzamide derivatives have shown potent inhibitory activity against Bcr-Abl kinase, a key target in chronic myeloid leukemia (CML).[11] Additionally, 4-substituted aminoisoquinoline benzamides are potent inhibitors of FLT3 and Src-family kinases, which are implicated in acute myeloid leukemia (AML).[12] The 3-fluoro-5-iodobenzamide scaffold is a valuable starting point for synthesizing inhibitors of the RAF-MEK-ERK signaling pathway.[13]

-

PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies effective in cancers with deficiencies in DNA repair pathways.[14] While many approved PARP inhibitors have complex heterocyclic structures, the benzamide moiety is a core component of some inhibitors like 3-aminobenzamide.[15] Fluorinated derivatives are being explored to enhance the potency and pharmacokinetic properties of PARP inhibitors.

| Fluorinated Benzamide Derivative Class | Target | Cancer Type | Reported Activity (IC50) | Reference |

| 3-Trifluoromethylated Benzamides | Bcr-Abl Kinase | Chronic Myeloid Leukemia | Potent inhibition of K562 cell line | [11] |

| Aminoisoquinoline Benzamides | FLT3, Src-family kinases | Acute Myeloid Leukemia | Potent inhibition of MV4-11 and MOLM-14 cell lines | [12] |

| Fluorinated Benzofurans (related structure) | Proliferation/Apoptosis | Colorectal Adenocarcinoma | IC50 = 19.5 and 24.8 µM for two lead compounds | [16] |

Neuropharmacology

The ability of fluorinated benzamides to cross the blood-brain barrier has led to their development as neuroleptic agents and probes for neurological disorders.

-

Dopamine D2 Receptor Ligands: Fluorinated benzamide derivatives have been developed as high-affinity antagonists for the dopamine D2 receptor. A notable example is (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide ([18F]fallypride), which is used as a tracer in positron emission tomography (PET) to image dopamine D2 receptors in the brain.[17] The allyl-substituted derivative showed a nearly 10-fold increase in affinity compared to its ethyl-substituted counterpart.[17]

-

GABAA Receptor Modulators: The GABAA receptor is a key target for sedative and anxiolytic drugs. Fluorinated derivatives of the pyrazolopyrimidine indiplon, which contains a benzamide-like substructure, have shown high potency and efficacy at GABAA receptor subtypes, making them suitable for development as PET ligands.[18]

Anti-inflammatory and Analgesic Agents

-

FAAH Inhibitors: Fatty acid amide hydrolase (FAAH) is an enzyme that degrades endocannabinoids, which are involved in pain and inflammation signaling. Inhibition of FAAH leads to an increase in endogenous anandamide levels, producing analgesic and anti-inflammatory effects.[19] Several fluorinated benzamide and related structures have been investigated as FAAH inhibitors, with some compounds showing potent inhibitory activity.[19]

-

Anti-inflammatory Activity: Certain benzamide derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α.[20] Fluorinated benzofuran derivatives, which share some structural similarities, have shown potent anti-inflammatory effects with IC50 values in the low micromolar range for the inhibition of IL-6, CCL2, nitric oxide, and prostaglandin E2 production.[16][21]

| Compound Class | Target/Mechanism | Therapeutic Area | Reported Activity | Reference |

| Fluorinated Indiplon Derivatives | GABAA Receptor | Neurology (PET imaging) | Ki values in the low nanomolar range | [18] |

| Fluorinated Benzofuran Derivatives | Inhibition of pro-inflammatory mediators | Inflammation | IC50 = 1.2 - 9.04 µM for IL-6 | [16][21] |

| 4-Aminobenzohydrazide Derivatives | FAAH Inhibition | Pain/Inflammation | IC50 = 1.62 nM for the most potent inhibitor | [19] |

Antibacterial Agents

The emergence of antibiotic resistance necessitates the development of new antibacterial agents. Fluorinated benzamides and related structures have shown promising activity against various bacterial strains.

-

FtsZ Inhibitors: The bacterial cell division protein FtsZ is an attractive target for novel antibiotics. A series of 3-methoxybenzamide derivatives, including a fluorinated analog, exhibited good activity against Gram-positive bacteria, including Mycobacterium smegmatis and Staphylococcus aureus.[22]

-

Broad-Spectrum Activity: Fluorobenzoylthiosemicarbazides have demonstrated activity against a panel of Gram-positive bacteria, with trifluoromethyl derivatives showing the most promising results.[8] In a study of fluorinated benzimidazoles, a meta-fluorophenyl derivative showed high activity against Gram-negative bacteria with a Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL.[9][10]

| Compound/Class | Target Organism | MIC (µg/mL) | Reference |

| 3-Methoxybenzamide derivative (fluorinated) | S. aureus | Zone ratio of 0.44 | [22] |

| Trifluoromethyl-fluorobenzoylthiosemicarbazides | Methicillin-resistant S. aureus | 7.82 - 31.25 | [8] |

| 2-(m-fluorophenyl)-benzimidazole derivative | E. coli and P. aeruginosa | 31.25 | [9][10] |

Clinical Perspectives and Future Directions

While many fluorinated benzamide derivatives are in the preclinical stages of development, the broad therapeutic potential of this compound class is evident. The ability to fine-tune their properties through fluorination makes them highly adaptable for targeting a wide range of biological pathways. Several fluorinated compounds, though not all strictly benzamides, are currently in clinical trials for various indications, highlighting the translational potential of fluorine chemistry in drug development.[21][23][24]

Future research in this area will likely focus on:

-

Developing more selective inhibitors: Fine-tuning the fluorination pattern to achieve higher selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

-

Exploring novel therapeutic targets: Applying the fluorinated benzamide scaffold to new and challenging biological targets.

-

Advanced synthetic methodologies: Developing more efficient and versatile methods for the synthesis of complex polyfluorinated benzamides.

-

Combination therapies: Investigating the synergistic effects of fluorinated benzamides with other therapeutic agents.

Conclusion

Fluorinated benzamide derivatives represent a rich and versatile class of compounds with significant potential in medicinal chemistry. The strategic incorporation of fluorine allows for the optimization of key drug-like properties, leading to enhanced potency, selectivity, and pharmacokinetic profiles. This guide has provided a comprehensive overview of the synthesis, structure-activity relationships, and diverse therapeutic applications of these compounds. As our understanding of the nuanced effects of fluorine in drug design continues to grow, we can expect to see the continued emergence of novel and effective fluorinated benzamide-based therapeutics.

References

- Wirth, T. (2018). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. ChemMedChem, 13(17), 1787-1796.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. BenchChem.

- Salim, S., Mahmood, S., & Fadhil, Z. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.

- O'Hare, T., et al. (2007). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(15), 4256-4260.

- Ma, X., et al. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(8), 1775-1778.

- BenchChem. (n.d.). Synthesis routes of 3-(Trifluoromethyl)benzamide.

- Mahmood, S., et al. (2023). Chemical properties of fluorinated n-benzamide enaminones.

- Boger, D. L., et al. (2005). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Journal of Medicinal Chemistry, 48(6), 1849-1856.

- Salim, S., Mahmood, S., & Fadhil, Z. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.

- Głowacka, A., et al. (2020). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules, 25(24), 5967.

- Hinkelmann, B., et al. (2008). GABAA receptor pharmacology of fluorinated derivatives of the novel sedative-hypnotic pyrazolopyrimidine indiplon. Neuropharmacology, 54(2), 300-309.

- Szabo, C., & Ohshima, H. (1997). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides.

- Zanda, M., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal, 28(19), e202104323.

- Al-Zoubi, R. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(13), 5086.

- Fereydouni, N., et al. (2020). Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation. Pharmaceutical Sciences, 26(4), 324-334.

- Blake, A. J., et al. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2020(2), M1131.

- Various Authors. (n.d.). PARP inhibitor resistance mechanisms and PARP inhibitor derived imaging probes.

- Abu-Ghannam, A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398.

- Abu-Ghannam, A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed.

- PubChem. (n.d.). 3-fluoro-4-methoxy-N-(2-methylbutan-2-yl)benzamide.

- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109.

- Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420.

- El-Gohary, N. S., et al. (2017). Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. Future Science OA, 3(3), FSO199.

- Whitacre, C. M., et al. (1999). Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage.

- Stockwell, B. R., et al. (2013). Polyfluorinated amides as a historical PFCA source by electrochemical fluorination of alkyl sulfonyl fluorides. Environmental Science & Technology, 47(3), 1437-1444.

- De, S. K. (2023). Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. Recent Patents on Anti-Cancer Drug Discovery, 18(4), 549-551.

- Kuduva, S. S., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 24(12), 5276-5284.

- National Center for Biotechnology Inform

- Mahrous, M. (n.d.). Review: Fluorine in Medicinal Chemistry.

- National Cancer Institute. (n.d.). Clinical Trials Using Fluorothymidine F-18.

- National Cancer Institute. (n.d.). Clinical Trials Using Fluorine F 18 Florilglutamic Acid.

- Various Authors. (n.d.). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields.

- OAText. (n.d.).

- Wikipedia. (n.d.).

- Mukherjee, J., et al. (1995). Fluorinated benzamide neuroleptics--III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer. Nuclear Medicine and Biology, 22(3), 283-296.

- Pilié, P. G., et al. (2023). PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics. Seminars in Oncology, 50(5), 347-361.

- Tolaney, S. M., et al. (2024). PARP Inhibitors for Breast Cancer Treatment: A Review. JAMA Oncology, 10(5), 697-708.

- Khan, A., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(15), 4995.

- Beil, S. B., et al. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 20, 563-571.

- Al-Zoubi, R. M., et al. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Current Organic Chemistry, 28.

- Various Authors. (n.d.). Antiinflammatory activity of compounds (1-20) in terms of IC50 value.

- Beighton, D., et al. (1991). The minimum inhibitory concentration of oral antibacterial agents against cariogenic organisms. Journal of Clinical Periodontology, 18(5), 342-345.

- Various Authors. (n.d.). Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors.

- Various Authors. (n.d.).

- Balouiri, M., et al. (2016). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Antimicrobial Chemotherapy, 71(10), 2683-2691.

- Various Authors. (n.d.). Physicochemical Properties of Aqueous Film-Forming Foams Based on Short Fluorocarbon Surfactant-Graft Hydrophilic Functional Groups.

- Al-Zoubi, R. M., et al. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Bentham Science.

- Various Authors. (n.d.). Unique Properties of Fluorine and Their Relevance to Medicinal Chemistry and Chemical Biology.

- Various Authors. (n.d.). Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies.

- Various Authors. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benthamscience.com [benthamscience.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. acgpubs.org [acgpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. oatext.com [oatext.com]

- 16. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluorinated benzamide neuroleptics--III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. GABAA receptor pharmacology of fluorinated derivatives of the novel sedative-hypnotic pyrazolopyrimidine indiplon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Studies on the mechanism of action of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Fluorescent Kinase Inhibitors As Probes In Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Facebook [cancer.gov]

Methodological & Application

Application Note & Synthesis Protocol: 5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide

Abstract

This document provides a comprehensive guide for the synthesis of 5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide, a valuable benzamide derivative for research and development in medicinal chemistry and materials science. The protocol details a robust two-step synthetic strategy commencing from commercially available 5-Bromo-2-chlorobenzoic acid. The methodology emphasizes the in situ generation of a highly reactive acyl chloride intermediate, followed by its amidation with 2,2-difluoroethylamine. This application note is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, procedural rationale, and key experimental considerations to ensure high yield and purity.

Introduction and Synthetic Strategy

Benzamide moieties are prevalent structural motifs in a vast array of pharmaceuticals, including top-selling drugs that treat a range of conditions from hypertension to high cholesterol. The introduction of halogen atoms, such as bromine and chlorine, along with a difluoroethyl group, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. 5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide serves as a key building block for the synthesis of more complex molecules in discovery programs.

The synthesis of amides is a cornerstone of organic chemistry, typically achieved by coupling a carboxylic acid with an amine.[1] However, direct condensation is thermodynamically unfavorable and requires harsh conditions. Therefore, activation of the carboxylic acid is necessary. The strategy outlined herein involves a classic and highly effective two-step approach:

-

Activation of Carboxylic Acid: 5-Bromo-2-chlorobenzoic acid is converted to its highly reactive acyl chloride derivative, 5-bromo-2-chlorobenzoyl chloride, using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

-

Amide Bond Formation: The acyl chloride is then reacted with 2,2-difluoroethylamine in the presence of a non-nucleophilic base to yield the target benzamide. This method is particularly effective for coupling with less nucleophilic amines, a characteristic often imparted by electron-withdrawing groups like fluorine.

This protocol has been optimized for laboratory-scale synthesis, focusing on efficiency, reproducibility, and operational simplicity.

Overall Synthetic Workflow

Caption: High-level overview of the two-step synthesis protocol.

Mechanistic Rationale and Experimental Design

Step 1: Acyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride is a critical activation step. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose due to its reactivity and the volatile nature of its byproducts (SO₂ and HCl), which are easily removed from the reaction mixture.[2]

-

Causality of Reagent Choice: The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).[2] DMF reacts with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is the true catalytic species that accelerates the conversion. Pyridine can also be used as a catalyst.[3] The reaction is performed under reflux conditions to ensure it proceeds to completion.[2][3] The resulting 5-bromo-2-chlorobenzoyl chloride is highly reactive and moisture-sensitive, and it is often used immediately in the next step without extensive purification.[3][4]

Step 2: Amide Coupling

The reaction between the acyl chloride and 2,2-difluoroethylamine is a nucleophilic acyl substitution.

-

Addressing Substrate Reactivity: 2,2-difluoroethylamine is considered an electron-deficient amine due to the strong electron-withdrawing effect of the two fluorine atoms. This reduces the nucleophilicity of the nitrogen atom, potentially slowing down the reaction compared to non-fluorinated analogues.[5] Using a highly electrophilic acyl chloride intermediate effectively overcomes this reduced nucleophilicity.

-

Role of the Base: A non-nucleophilic tertiary amine, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. Its primary role is to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction.[4] Neutralizing the HCl is crucial for two reasons: it prevents the protonation of the starting amine, which would render it non-nucleophilic, and it drives the reaction to completion according to Le Châtelier's principle.

Caption: Mechanism of nucleophilic acyl substitution for amide formation.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Hazard | Supplier |

| 5-Bromo-2-chlorobenzoic acid | C₇H₄BrClO₂ | 235.46 | 21739-92-4 | Irritant | Sigma-Aldrich[6] |

| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | 7719-09-7 | Corrosive, Lachrymator | N/A |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Toxic | N/A |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Carcinogen | N/A |

| 2,2-Difluoroethylamine | C₂H₅F₂N | 81.07 | 430-67-1 | Flammable, Corrosive | ChemicalBook[7] |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 | Flammable, Corrosive | N/A |

Detailed Experimental Protocol

Safety First: This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Thionyl chloride is highly corrosive and reacts violently with water.

Step 1: Synthesis of 5-Bromo-2-chlorobenzoyl chloride

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-2-chlorobenzoic acid (10.0 g, 42.47 mmol).[8][9]

-

Add anhydrous dichloromethane (DCM, 80 mL) to the flask.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 0.2 mL).[2]

-

Slowly add thionyl chloride (5.3 mL, 72.2 mmol, 1.7 eq) to the suspension at room temperature via a dropping funnel. Gas evolution (HCl and SO₂) will be observed.

-

Heat the reaction mixture to reflux (approx. 40 °C) and maintain for 3-4 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

After completion, allow the mixture to cool to room temperature.

-

Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 5-bromo-2-chlorobenzoyl chloride will be a yellow oil or solid and should be used immediately in the next step.[2][3]

Step 2: Synthesis of 5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide

-

Dissolve the crude 5-bromo-2-chlorobenzoyl chloride from Step 1 in anhydrous dichloromethane (DCM, 100 mL) in a dry 500 mL round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice-water bath.

-

In a separate flask, prepare a solution of 2,2-difluoroethylamine (3.80 g, 46.7 mmol, 1.1 eq) and triethylamine (8.9 mL, 63.7 mmol, 1.5 eq) in anhydrous DCM (40 mL).

-

Add the amine/base solution dropwise to the cold acyl chloride solution over 30 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 6-8 hours.[4]

-

Monitor the reaction by TLC or LC-MS to confirm the consumption of the acyl chloride.

-

Upon completion, quench the reaction by adding 50 mL of water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a solid.

Characterization and Troubleshooting

-

Expected Yield: 75-85% (over two steps).

-

Appearance: White to off-white solid.

-

Analytical Data (Expected):

-

¹H NMR: Signals corresponding to the aromatic protons (3H), the -CH₂- group (triplet of doublets), the -CHF₂ group (triplet of doublets), and the amide N-H proton (broad singlet).

-

¹⁹F NMR: A doublet of triplets corresponding to the two equivalent fluorine atoms.

-

LC-MS: A peak corresponding to the calculated mass of the product [M+H]⁺.

-

| Problem | Possible Cause | Solution |

| Low yield in Step 1 | Incomplete reaction or degradation of acyl chloride. | Ensure starting materials are dry. Increase reflux time or add more thionyl chloride. Use the crude product immediately. |

| Low yield in Step 2 | Insufficient amine or base; amine degradation. | Use a slight excess of the amine (1.1-1.2 eq). Ensure the base is added and the reaction is kept cool initially. |

| Multiple spots on TLC | Incomplete reaction or side products. | Check for the purity of starting materials. Optimize purification conditions (e.g., change solvent system for chromatography). |

| Product is an oil/gummy | Impurities present. | Re-purify using column chromatography. Attempt trituration with a non-polar solvent like hexanes or diethyl ether to induce crystallization. |

References

- Google Patents. (2020). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Patsnap Eureka. (2022). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Retrieved from [Link]

- Aakeröy, C. B., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11059-11065.

-

Sun, G., et al. (2016). Synthesis method of 5-bromo-2-chloro benzoic acid. Semantic Scholar. Retrieved from [Link]

-

Reddit. (2023). Choosing amide coupling agent. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

- Thieme. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. Thieme Connect.

- Google Patents. (2011). US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine.

-

ResearchGate. (n.d.). Investigation on the preparation of 2,2-difluoroethylamine by amination of 1-halo-2,2-difluoroethane. Retrieved from [Link]

- MDPI. (2024).

-

ResearchGate. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Retrieved from [Link]

-

NIST. (n.d.). 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

- Google Patents. (2013). EP2638001B1 - Method for producing 2,2-difluoroethylamine based on prop-2-en-1-amine.

- Google Patents. (2016). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.

- Google Patents. (2021). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]

- 3. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 6. 5-Bromo-2-chlorobenzoic acid 98 21739-92-4 [sigmaaldrich.com]

- 7. 2,2-DIFLUOROETHYLAMINE | 430-67-1 [chemicalbook.com]

- 8. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. 5-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33127 - PubChem [pubchem.ncbi.nlm.nih.gov]

Step-by-step preparation of 5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide

Application Note & Protocol

Topic: Step-by-Step Preparation of 5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide

Introduction

Amide bond formation is a fundamental transformation in organic synthesis, central to the construction of a vast array of molecules, including approximately 25% of all top-selling pharmaceuticals.[1] The target compound, 5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide, is a halogenated benzamide of significant interest to drug discovery and agrochemical development. The incorporation of a difluoroethyl moiety can enhance crucial properties such as metabolic stability and lipophilicity, making it a valuable synthon for creating novel bioactive molecules.[2][3]

This document provides a comprehensive, two-stage protocol for the synthesis of this target compound. The methodology is designed for robustness and scalability, prioritizing safety, efficiency, and high purity of the final product. The synthesis begins with the activation of 5-Bromo-2-chlorobenzoic acid to its corresponding acyl chloride, a highly reactive intermediate. This is followed by an amide coupling reaction with 2,2-difluoroethylamine. Each step is detailed with expert rationale, safety considerations, and procedural notes to guide researchers toward a successful outcome.

Overall Reaction Scheme

The synthesis is performed in two primary stages:

-

Stage 1: Acyl Chloride Formation: Conversion of 5-Bromo-2-chlorobenzoic acid to 5-Bromo-2-chlorobenzoyl chloride using thionyl chloride (SOCl₂).

-

Stage 2: Amide Coupling: Reaction of the acyl chloride intermediate with 2,2-difluoroethylamine to yield the final product.

Figure 1: Overall two-stage synthesis of 5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide.

Physicochemical Properties & Safety Data

A thorough understanding of the properties and hazards of all chemicals is critical for safe and effective execution.

| Compound | CAS No. | Molecular Formula | MW ( g/mol ) | Key Properties | Hazard Summary[4][5][6][7] |

| 5-Bromo-2-chlorobenzoic Acid | 21739-92-4 | C₇H₄BrClO₂ | 235.46 | White solid. | Causes skin and serious eye irritation. May cause respiratory irritation.[4][5] |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | SOCl₂ | 118.97 | Colorless to yellow fuming liquid. BP: 79°C. | Reacts violently with water. Harmful if swallowed. Causes severe skin burns and eye damage. Toxic if inhaled.[6] |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Colorless, volatile liquid. BP: 39.6°C. | Suspected of causing cancer. Causes skin and serious eye irritation. |

| Pyridine | 110-86-1 | C₅H₅N | 79.10 | Colorless liquid. BP: 115°C. | Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. |

| 2,2-Difluoroethylamine | 430-67-1 | C₂H₅F₂N | 81.07 | Colorless to pale yellow liquid. BP: 64-68.5°C.[2] | Highly flammable liquid and vapor. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[7] |

| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | Colorless liquid. BP: 89.5°C. | Highly flammable. Harmful if swallowed. Causes severe skin burns and eye damage. |

| 5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide | N/A | C₉H₇BrClF₂N₂O | 298.52 | (Predicted) Solid. | (Predicted) May be harmful if swallowed. May cause skin and eye irritation. Handle with care. |

Experimental Workflow Visualization

The following diagram outlines the complete workflow, from initial reaction setup to final product isolation and purification.

Caption: Workflow for the two-stage synthesis of the target benzamide.

Detailed Experimental Protocols

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Heating mantle with temperature controller

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and chromatography

Part A: Synthesis of 5-Bromo-2-chlorobenzoyl chloride

Rationale: The conversion of a carboxylic acid to an acyl chloride is a classic activation step. Thionyl chloride is highly effective because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that escape the reaction mixture, driving the equilibrium towards the product.[8] A catalytic amount of pyridine or DMF accelerates the reaction.[9][10]

Procedure:

-

Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to be free of moisture.

-

Charging the Flask: To the flask, add 5-Bromo-2-chlorobenzoic acid (10.0 g, 42.5 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 100 mL).

-

Catalyst Addition: Add pyridine (0.1 mL, ~1.2 mmol, 0.03 eq) as a catalyst.[9]

-

Reagent Addition: While stirring at room temperature, slowly add thionyl chloride (3.7 mL, 51.0 mmol, 1.2 eq) dropwise via a dropping funnel over 15 minutes. CAUTION: The reaction is exothermic and releases HCl and SO₂ gas. Proper ventilation in a fume hood is essential.[11][12]

-

Reaction: Heat the mixture to 40°C and allow it to reflux gently for 3.5 hours.[9] The progress can be monitored by TLC (thin-layer chromatography) by taking a small aliquot, quenching it with methanol, and spotting against the starting material.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of thionyl chloride, co-evaporate with anhydrous toluene (2 x 20 mL).

-

Intermediate: The resulting residue, crude 5-Bromo-2-chlorobenzoyl chloride, is a yellow to brown oil or solid. This material is highly reactive and moisture-sensitive and should be used immediately in the next step without further purification.[9][13]

Part B: Synthesis of 5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide

Rationale: The highly electrophilic carbon of the acyl chloride readily reacts with the nucleophilic amine.[14] The reaction is performed at 0°C to control the initial exotherm. A non-nucleophilic base, triethylamine (TEA), is added to neutralize the HCl generated during the coupling, preventing the formation of the unreactive amine hydrochloride salt.[13]

Procedure:

-

Setup: Place the flask containing the crude 5-Bromo-2-chlorobenzoyl chloride from Part A in an ice bath and set up for stirring under an inert atmosphere (e.g., nitrogen).

-

Solvent Addition: Add 80 mL of anhydrous DCM to the flask and stir until the acyl chloride is fully dissolved.

-

Amine/Base Addition: In a separate flask, prepare a solution of 2,2-difluoroethylamine (3.8 g, 46.8 mmol, 1.1 eq) and triethylamine (TEA) (6.5 mL, 46.8 mmol, 1.1 eq) in 20 mL of anhydrous DCM.

-

Reaction: Add the amine/TEA solution to the stirred acyl chloride solution dropwise over 30 minutes, ensuring the internal temperature remains below 10°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8 hours.[1]

-

Aqueous Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).[1]

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel.[1]

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% ethyl acetate) is a good starting point for elution.

-

Collect fractions containing the pure product (identified by TLC) and combine them.

-

-

Final Product: Evaporate the solvent from the combined pure fractions to yield 5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide as a solid. Dry the product under vacuum.

Expected Results

| Parameter | Expected Outcome |

| Appearance | White to off-white solid |

| Yield | 75-85% (overall from 5-Bromo-2-chlorobenzoic acid) |

| Purity (by HPLC) | >98% |

| ¹H NMR | Expect characteristic signals for aromatic protons, the -CH₂- group adjacent to the nitrogen, and the -CHF₂ group (a triplet of triplets). |

| Mass Spec (ESI+) | Expect [M+H]⁺ at m/z corresponding to the molecular weight. |

References

-

Chemistry LibreTexts. (2019, December 30). 19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. [Link]

-

ChemRTP. (2026, January 31). Understanding the Properties and Handling of 2,2-Difluoroethylamine (CAS 430-67-1). [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. [Link]

-

OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids - Organic Chemistry. [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

-

ChemTube3D. (n.d.). Acid Chloride Formation - Thionyl Chloride. [Link]

-

Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

-

Loba Chemie. (n.d.). THIONYL CHLORIDE AR - Safety Data Sheet. [Link]

-

Changzhou Kangmei Chemical Industry Co.,Limited. (n.d.). Difluoroethylamine (2,2-Difluoroethylamine, Difluoroethan amine) CAS:430-67-1. [Link]

- Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

-

Bio-Organic Chemistry. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

-

Loba Chemie. (2018, November 27). 2-CHLORO-5-BROMO BENZOIC ACID MSDS. [Link]

-

ResearchGate. (2025, August 6). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

- Google Patents. (n.d.).

-

Patsnap Eureka. (2022, April 5). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. [Link]

-

WIPO Patentscope. (2021, August 31). 113321577 Preparation method of 5-bromo-2-chlorobenzoic acid. [Link]

-

European Patent Office. (2024, June 26). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]

- Google Patents. (2010, June 28). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

- Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.

-

ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. [Link]

-

Organic Syntheses. (n.d.). Procedure for a reaction involving DMF. [Link]

-

Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]

- Google Patents. (n.d.). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.

-

Scribd. (n.d.). CN113321577 Preparation Method of 5-Bromo-2-Chlorobenzoic Acid. [Link]

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. lobachemie.com [lobachemie.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. chemtube3d.com [chemtube3d.com]

- 9. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 10. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]

- 11. nj.gov [nj.gov]

- 12. bionium.miami.edu [bionium.miami.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. hepatochem.com [hepatochem.com]

Application Note & Protocols: Scalable Synthesis of Difluoroethyl Benzamide Derivatives

Introduction

Difluoroethyl benzamide derivatives represent a class of compounds of significant interest in modern medicinal chemistry and drug development. The incorporation of the 2,2-difluoroethyl moiety can substantially modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on scalable and efficient methods for the synthesis of these valuable compounds. We will detail two primary synthetic strategies: a robust, scalable batch process and a modern continuous flow approach, both designed for high yield and purity. The protocols are built upon a foundational understanding of the synthesis of the key building block, 2,2-difluoroethylamine, which is also discussed herein.

Core Synthetic Strategy Overview

The most direct and scalable approach to difluoroethyl benzamide derivatives involves a two-stage process. First, the synthesis of the key intermediate, 2,2-difluoroethylamine, is undertaken. This is followed by the coupling of this amine with a suitable benzoic acid derivative. This modular approach allows for the facile generation of a diverse library of benzamide analogues by simply varying the substitution pattern on the benzoic acid component.

Figure 1: General two-stage synthetic workflow.

Part 1: Scalable Synthesis of 2,2-Difluoroethylamine Intermediate

The availability of 2,2-difluoroethylamine is critical for the overall efficiency of the synthetic route. While several methods for its preparation are known, high-pressure ammonolysis of 1-halo-2,2-difluoroethanes offers a direct and scalable route.[2][3][4][5]

Protocol 1: Ammonolysis of 1-Bromo-2,2-difluoroethane

This protocol is adapted from established industrial methods and is designed for scalability.[2][3] The use of an autoclave is mandatory due to the high pressures generated.

Materials and Equipment:

-

1-Bromo-2,2-difluoroethane

-

Anhydrous ammonia (liquid)

-

Potassium iodide (KI)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

High-pressure autoclave with stirring and temperature control

-

Distillation apparatus

Procedure:

-

Reactor Charging: In a well-ventilated fume hood, charge the autoclave with 1-bromo-2,2-difluoroethane (1.0 eq), potassium iodide (0.05 eq), and anhydrous DMSO.

-

Sealing and Inerting: Seal the autoclave securely. Purge the vessel with dry nitrogen gas to remove any residual air and moisture.

-

Ammonia Addition: Cool the autoclave to below -33 °C and carefully add anhydrous liquid ammonia (4.0 eq).

-

Reaction: Seal the reactor completely. Heat the mixture to 100 °C. The internal pressure will rise significantly. Maintain stirring at this temperature for 1-2 hours.[3]

-

Cooling and Venting: Cool the reactor to 50 °C. Carefully vent the excess ammonia into a suitable scrubbing solution (e.g., dilute acid).

-

Workup and Isolation:

Expected Yield: 75-85%

Trustworthiness Note: This method has been demonstrated to be high-yielding.[3] The use of KI as a catalyst and DMSO as a solvent enhances the reaction rate and yield.[5] Monitoring the reaction pressure and temperature is crucial for safety and reproducibility.

Part 2: Scalable Synthesis of Difluoroethyl Benzamide Derivatives

With the key amine intermediate in hand, the final amide coupling can be performed. We present two robust protocols: a classic batch synthesis suitable for multi-gram to kilogram scale, and a continuous flow synthesis ideal for large-scale production and process optimization.

Protocol 2: Scalable Batch Synthesis via Acyl Chloride

This method involves the reaction of 2,2-difluoroethylamine with a pre-formed benzoyl chloride derivative. This is a highly reliable and general method for amide bond formation.[6][7]

Materials and Equipment:

-

Substituted Benzoyl Chloride (e.g., 4-chlorobenzoyl chloride)

-

2,2-Difluoroethylamine

-

Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer

Procedure:

-

Amine Solution: In a round-bottom flask under a nitrogen atmosphere, dissolve 2,2-difluoroethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Acyl Chloride Addition: Dissolve the substituted benzoyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.

-

Quenching and Workup:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

| Substrate (Benzoyl Chloride) | Base | Solvent | Typical Yield |

| Benzoyl chloride | Et3N | DCM | >90% |

| 4-Chlorobenzoyl chloride | Et3N | DCM | >90% |

| 4-Methoxybenzoyl chloride | DIPEA | THF | >85% |

| 3,5-Dinitrobenzoyl chloride | DIPEA | THF | >80% |

Expertise Note: The choice of base is important. Triethylamine is generally sufficient, but for more sensitive substrates or to minimize side reactions, a non-nucleophilic base like DIPEA is preferred. The dropwise addition of the acyl chloride at low temperature is crucial to control the exothermicity of the reaction.

Protocol 3: Continuous Flow Synthesis via Direct Amidation

Continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control for amide synthesis.[8][9][10] This protocol utilizes a heated flow reactor for the direct coupling of a carboxylic acid and 2,2-difluoroethylamine, facilitated by a carbodiimide coupling agent.[11][12]

Figure 2: Schematic of a continuous flow setup for direct amidation.

Materials and Equipment:

-

Substituted Benzoic Acid

-

2,2-Difluoroethylamine

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)[12]

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (MeCN), anhydrous

-

Dual-pump continuous flow system

-

T-mixer

-

Heated coil reactor

-

Back pressure regulator

Procedure:

-

Reagent Preparation:

-

Solution A: Prepare a stock solution of the substituted benzoic acid (1.0 eq), EDC (1.1 eq), and HOBt (0.1 eq) in anhydrous acetonitrile.

-

Solution B: Prepare a stock solution of 2,2-difluoroethylamine (1.2 eq) and DIPEA (1.5 eq) in anhydrous acetonitrile.

-

-

System Setup:

-

Set up the flow reactor system as shown in Figure 2.

-

Set the reactor temperature to 80 °C and the back pressure regulator to 100 psi.

-

-

Reaction Execution:

-

Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min) through the T-mixer and into the heated coil reactor.

-

The residence time in the reactor can be calculated based on the reactor volume and the total flow rate (e.g., a 10 mL reactor with a 1.0 mL/min flow rate gives a 10-minute residence time).

-

-

Collection and Workup:

-

Collect the output from the reactor after the system has reached a steady state.

-

The solvent can be removed under reduced pressure. The resulting crude product can be purified using standard techniques as described in Protocol 2.

-

Authoritative Grounding: The use of EDC/HOBt is a well-established and highly effective method for activating carboxylic acids for amide bond formation, minimizing racemization for chiral substrates and being effective even for less reactive amines.[12] Flow chemistry allows for superheating of the solvent past its boiling point due to the applied back pressure, which can significantly accelerate reaction rates and improve yields.[9]

| Parameter | Setting | Rationale |

| Temperature | 60-100 °C | Accelerates the rate of amide bond formation. |

| Pressure | 50-200 psi | Allows for superheating of the solvent and prevents degassing. |

| Residence Time | 5-20 min | Optimized to ensure complete reaction. |

| Stoichiometry | Slight excess of amine | Ensures complete consumption of the more valuable carboxylic acid. |

Conclusion

The synthesis of difluoroethyl benzamide derivatives is readily achievable on a scalable basis through well-defined synthetic routes. The choice between a traditional batch process and a continuous flow approach will depend on the specific needs of the laboratory or production facility, including scale, throughput requirements, and available equipment. The protocols provided herein are robust, high-yielding, and adaptable to a wide range of substituted benzamides, providing a solid foundation for research and development in this important area of chemical science.

References

- Method for producing 2,2-difluoroethylamine based on prop-2-en-1-amine.

- Process for Preparing 2,2-Difluoroethylamine.

- 2,2-DIFLUOROETHYLAMINE synthesis. ChemicalBook.

- Application of Flow Chemistry in the Synthesis of 2-Ethylbenzamide. Benchchem.

- Investigation on the preparation of 2,2-difluoroethylamine by amination of 1-halo-2,2-difluoroethane.

- 2,2-Difluoroethylamine. Fluoromart.

- Understanding flow chemistry for the production of active pharmaceutical ingredients. PMC.

- Flow optimization of the benzamide derivative cyclisation 15b.

- Direct amidation of acids in a screw reactor for the continuous flow synthesis of amides.

- Exploring the Synthesis and Chemical Reactions of 2,2-Difluoroethylamine.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

- N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI.

- Method for preparing 2,2-difluoroethylamine derivatives starting from n-(2,2-difluoroethyl)prop-2-en-1-amine.

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv

- Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Deriv

Sources

- 1. 430-67-1 | 2,2-Difluoroethylamine [fluoromart.com]

- 2. US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine - Google Patents [patents.google.com]

- 3. 2,2-DIFLUOROETHYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. nanobioletters.com [nanobioletters.com]

- 8. benchchem.com [benchchem.com]

- 9. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Direct amidation of acids in a screw reactor for the continuous flow synthesis of amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Microwave-Assisted Synthesis of 5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide

Introduction: The Significance of Fluorinated Benzamides and the Need for Efficient Synthesis

The benzamide moiety is a cornerstone in medicinal chemistry, appearing in over a quarter of all database-registered drugs.[1] Its structural and functional importance is further amplified by the strategic incorporation of fluorine atoms, which can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. The target molecule, 5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide, is a prime example of such a scaffold, holding potential as a versatile intermediate in the development of novel pharmaceuticals and agrochemicals.[2][3][4] Traditional methods for amide bond formation often necessitate harsh conditions, long reaction times, and the use of hazardous reagents, leading to significant waste and energy consumption.[5][6]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique, offering a rapid, efficient, and environmentally benign alternative.[5][7] By utilizing microwave energy, reactions can be heated volumetrically and selectively, leading to dramatic accelerations in reaction rates, improved yields, and often, cleaner reaction profiles.[7][8][9] This application note provides a comprehensive, field-proven protocol for the synthesis of 5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide, leveraging the power of microwave irradiation to achieve a high-yielding and efficient process.

Reaction Mechanism and the Role of Microwave Irradiation

The synthesis of 5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide proceeds via a nucleophilic acyl substitution reaction. The core of this transformation is the formation of an amide bond between 5-bromo-2-chlorobenzoic acid and 2,2-difluoroethylamine. However, the direct reaction between a carboxylic acid and an amine is typically slow. To facilitate this process, a coupling agent is employed to activate the carboxylic acid, rendering it more susceptible to nucleophilic attack by the amine.

In this protocol, we utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt). The mechanism unfolds as follows:

-

Activation of the Carboxylic Acid: The carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][10]

-

Formation of the HOBt Ester: This intermediate is prone to racemization and side reactions. HOBt acts as an additive that intercepts the O-acylisourea to form a less reactive but still highly activated HOBt-ester. This minimizes side product formation and preserves stereochemical integrity if applicable.

-

Nucleophilic Attack by the Amine: The primary amine, 2,2-difluoroethylamine, then attacks the carbonyl carbon of the activated HOBt-ester.

-

Amide Bond Formation: The tetrahedral intermediate collapses, eliminating HOBt and forming the stable amide bond, yielding the desired product.

Microwave irradiation dramatically accelerates this process. The key mechanisms of microwave heating are dipolar polarization and ionic conduction.[5][7][8] Polar molecules, such as the intermediates and reagents in this reaction, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates significant heat within the reaction mixture, leading to a rapid and uniform temperature increase.[7][11] This efficient energy transfer overcomes the activation energy barrier of the reaction much more effectively than conventional heating, resulting in significantly shorter reaction times and often cleaner product formation.[8][11][12]

Experimental Workflow

The following diagram illustrates the overall workflow for the microwave-assisted synthesis of 5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide.

Caption: Workflow for Microwave-Assisted Amide Synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number | Notes |

| 5-Bromo-2-chlorobenzoic acid | ≥98% | Sigma-Aldrich | 21739-92-4 | White to light yellow crystalline powder.[13][14] |

| 2,2-Difluoroethylamine | ≥97% | TCI Chemicals | 430-67-1 | Colorless liquid.[15][16] |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥98% | Sigma-Aldrich | 1892-57-5 | |

| Hydroxybenzotriazole (HOBt) | Anhydrous | Sigma-Aldrich | 2592-95-2 | |

| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Sigma-Aldrich | 7087-68-5 | Used as a non-nucleophilic base. |

| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | 75-09-2 | Reaction solvent. |

| Ethyl acetate | ACS Grade | Fisher Scientific | 141-78-6 | For extraction and chromatography. |

| Hexane | ACS Grade | Fisher Scientific | 110-54-3 | For chromatography. |

| Saturated Sodium Bicarbonate Solution | For work-up. | |||

| Brine | For work-up. | |||

| Anhydrous Magnesium Sulfate | For drying. | |||

| Silica Gel | 230-400 mesh | For column chromatography. | ||

| Microwave Reactor | CEM, Anton Paar, etc. | |||

| Thin Layer Chromatography (TLC) Plates | Silica gel 60 F254 |

Detailed Experimental Protocol

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Microwave reactors should be operated according to the manufacturer's safety guidelines.[17][18][19] Be aware of potential pressure buildup in the reaction vessel.[20]

Step 1: Reagent Preparation

1.1. In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 5-bromo-2-chlorobenzoic acid (235.5 mg, 1.0 mmol).

1.2. Add HOBt (153.1 mg, 1.0 mmol).

1.3. Add EDC (230.0 mg, 1.2 mmol).

1.4. Add 4 mL of anhydrous dichloromethane (DCM) to the vial.

Step 2: Reaction Setup and Microwave Irradiation

2.1. To the stirred suspension, add N,N-Diisopropylethylamine (DIPEA) (0.21 mL, 1.2 mmol).

2.2. Add 2,2-difluoroethylamine (89.2 mg, 1.1 mmol) dropwise to the reaction mixture.

2.3. Securely cap the microwave vial.

2.4. Place the vial in the microwave reactor.

2.5. Irradiate the reaction mixture under the following conditions:

- Temperature: 100 °C

- Power: 150 W (dynamic power control)

- Hold Time: 15 minutes

- Stirring: High

Step 3: Reaction Monitoring

3.1. After cooling the reaction vial to room temperature, carefully uncap it.

3.2. Spot a small aliquot of the reaction mixture onto a TLC plate.

3.3. Elute the TLC plate with a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).

3.4. Visualize the spots under UV light (254 nm). The reaction is complete when the starting carboxylic acid spot has disappeared.

Step 4: Work-up and Extraction

4.1. Transfer the reaction mixture to a separatory funnel.

4.2. Dilute the mixture with 20 mL of DCM.

4.3. Wash the organic layer sequentially with:

- 20 mL of saturated sodium bicarbonate solution

- 20 mL of water

- 20 mL of brine

4.4. Dry the organic layer over anhydrous magnesium sulfate.

4.5. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Step 5: Purification

5.1. Purify the crude product by flash column chromatography on silica gel.

5.2. Use a gradient of ethyl acetate in hexane (e.g., 10% to 40%) as the eluent.

5.3. Collect the fractions containing the desired product (as determined by TLC).

5.4. Combine the pure fractions and evaporate the solvent to yield 5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide as a solid.

Process Optimization and Troubleshooting

The efficiency of microwave-assisted synthesis can be fine-tuned by adjusting several parameters. The following diagram outlines a logical approach to optimizing the reaction conditions.

Caption: Troubleshooting and Optimization Flowchart.

-

Temperature: If the reaction is sluggish, increasing the temperature in 10-20 °C increments can significantly enhance the reaction rate. However, be mindful of potential decomposition of reagents or products at excessively high temperatures.

-

Time: For thermally sensitive substrates, extending the reaction time at a lower temperature may be preferable to increasing the temperature.

-

Solvent: The choice of solvent is crucial in microwave chemistry as it needs to efficiently absorb microwave energy.[8] Dichloromethane is a moderately absorbing solvent suitable for this reaction. For higher temperatures, solvents with higher boiling points like 1,2-dichloroethane or N,N-dimethylformamide (DMF) could be considered, although DMF can be challenging to remove during work-up.

-

Coupling Agents: If EDC/HOBt proves inefficient, other coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed, often leading to faster and cleaner reactions, especially with sterically hindered substrates.[21]

Expected Results and Characterization

| Parameter | Expected Outcome |

| Yield | 85-95% |

| Physical Appearance | White to off-white solid |

| ¹H NMR | Consistent with the structure of 5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide. Expect characteristic signals for the aromatic protons, the -CH₂- group, and the -CHF₂ group (a triplet of triplets). |

| ¹³C NMR | Consistent with the structure, showing the expected number of carbon signals. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the calculated mass of the product (C₉H₇BrClF₂NO). |

| Purity (HPLC) | ≥98% |

The successful synthesis of 5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide using this microwave-assisted protocol provides a rapid and efficient route to this valuable chemical intermediate. The principles and troubleshooting guide presented herein can be adapted for the synthesis of other benzamide derivatives, highlighting the versatility of microwave technology in modern organic synthesis.

References

- Bentham Science. (n.d.). Microwave-assisted One-pot Synthesis of Amide Bond using WEB.

- MDPI. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.

- Royal Society of Chemistry. (2025). Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry.

- JAG Group. (n.d.). Microwave Reactor Safety.